molecular formula C8H10O B097265 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol CAS No. 19547-01-4

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol

Cat. No. B097265
CAS RN: 19547-01-4
M. Wt: 131.22 g/mol
InChI Key: WAPNOHKVXSQRPX-KIVWUKIISA-N
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Description

1-(2H_5)Phenyl(2H_4)ethan-1-ol, commonly referred to as phenethyl alcohol, is an aromatic alcohol used in many industrial and research applications. It is a colorless liquid with a pleasant odor, and is used as a preservative, flavor enhancer, and fragrance component in a variety of products. Phenethyl alcohol is a versatile compound with a wide range of applications. It has been used in the synthesis of pharmaceuticals, cosmetics, and food additives, and has been studied for its potential use in medical and biotechnological applications.

Scientific Research Applications

Structure-Activity Relationships

  • A study on a series of analogues of SKF-96365, including 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol, revealed significant effects on endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry in lymphocyte cell lines (Dago et al., 2018).

Organic Synthesis and Catalysis

  • Research involving 1-phenyl-2-propyn-1-ol, a related compound, demonstrated its activation in the formation of allenylidene derivatives and alkenylcarbyne complexes, highlighting its utility in organic synthesis (Bustelo et al., 2007).
  • The synthesis of various deuteriated acids, including those related to 1-phenyl-2-propen-1-ol, was achieved through the crossed Kolbe electrolysis method, showing the compound's significance in creating isotopically labeled molecules (Tashiro et al., 1991).
  • A study on cytochrome P450cam-catalyzed oxidation of trans-1-phenyl-2-vinylcyclopropane, which is structurally similar to 1-(2H_5_)Phenyl(2H_4_)ethan-1-ol, provided insights into the oxidation mechanisms of similar compounds (Miller et al., 1992).

Biocatalysis and Asymmetric Synthesis

  • Candida parapsilosis SYB-1 was used for the asymmetric conversion of 1-phenyl-1,2-ethanediol, highlighting the biocatalytic potential of compounds like 1-(2H_5_)Phenyl(2H_4_)ethan-1-ol in producing optically active alcohols (Nie Yao, 2003).

Photophysical Properties

  • The study of PtAg2 acetylide complexes supported with various ligands, including those derived from 1-phenyl-2-propyn-1-ol, provided insights into their photophysical properties and applications in organic light-emitting diodes (Shu et al., 2017).

Crystal Structure Analysis

  • An investigation into the crystal structure of 1-phenyl-1,2-ethanediol, a similar compound, offered insights into the intermolecular interactions and crystal packing, which can be relevant for understanding the properties of 1-(2H_5_)Phenyl(2H_4_)ethan-1-ol (Bikas et al., 2019).

Mechanism of Action

Target of Action

It is known that this compound is an aromatic alcohol . Aromatic alcohols often interact with a variety of biological targets, including enzymes and receptors, influencing their function.

Mode of Action

It is known that aromatic alcohols can interact with their targets through various mechanisms, such as hydrogen bonding or hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in altered cellular processes.

Biochemical Pathways

It has been used in the synthesis of various compounds, indicating that it may participate in diverse biochemical reactions .

Pharmacokinetics

Its physical and chemical properties, such as its boiling point of 204 °c , suggest that it may have good bioavailability

Result of Action

It is known that aromatic alcohols can have diverse effects on cells, depending on their specific targets and the context of their action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol. Factors such as temperature, pH, and the presence of other molecules can affect its stability and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including alcohol dehydrogenases and cytochrome P450 enzymes. These interactions are crucial for its metabolism and conversion into other compounds. The deuterium atoms in this compound can influence the rate of enzymatic reactions due to the kinetic isotope effect, where the presence of heavier isotopes slows down the reaction rate .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression. Additionally, it influences cellular metabolism by acting as a substrate for metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to active sites of enzymes, such as alcohol dehydrogenases, where it undergoes oxidation to form the corresponding ketone. The deuterium atoms in the compound can alter the binding affinity and reaction kinetics, providing insights into the enzyme’s catalytic mechanism. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound can lead to alterations in cellular metabolism and gene expression, which may have implications for its use in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a metabolic substrate without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. The threshold for these effects depends on the specific animal model and the duration of exposure. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to alcohol metabolism. It is oxidized by alcohol dehydrogenases to form the corresponding ketone, which can further undergo metabolic transformations. The deuterium atoms in the compound can affect the rate of these reactions, providing valuable information about the enzyme kinetics and metabolic flux. Additionally, this compound can interact with cofactors such as NAD+ and NADH, influencing the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The deuterium labeling can affect the compound’s transport properties, leading to differences in its localization and distribution compared to the non-deuterated analog. Understanding these factors is essential for interpreting the results of biochemical studies involving this compound .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be targeted to particular organelles, such as mitochondria or the endoplasmic reticulum, where it can interact with localized enzymes and proteins. Post-translational modifications and targeting signals play a role in directing this compound to these compartments. The deuterium atoms can also affect the compound’s localization, providing insights into the mechanisms of subcellular targeting and distribution .

properties

IUPAC Name

1,2,2,2-tetradeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNOHKVXSQRPX-KIVWUKIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575819
Record name 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19547-01-4
Record name α-(Methyl-d3)benzene-2,3,4,5,6-d5-methan-α-d-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19547-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 300 ml glass-lined autoclave equipped with a Teflon stir shaft and blade and thermowell was charged with methanol (25 ml) and "TS-1" titanium silicalite catalyst (0.73g), followed by liquid propylene (16 mL; 0.20 mole). The autoclave was heated to 37° C. by means of an external coil attached to a circulating bath. A crude oxidant mixture (100 mL) obtained by air oxidation of alpha-methyl benzyl alcohol and containing 5.15 weight percent hydrogen peroxide was charged to an Isco pump and added to the contents of the autoclave over a 1 hour period. The reaction mixture exothermed to 45° C. and was stirred at this temperature for an additional 2 hours after addition was completed. The pressure dropped from 120 psia to ca. 42 psia during the reaction. The external heating cord was replaced with an ice bath and the liquid contents of the autoclave cooled to 20° C. The autoclave was vented and the head removed for product sampling. The reaction product was analyzed by iodometric titration (residual hydrogen peroxide) and gas chromatography (organic products). The results are shown in Table I below (Example 6). Epoxide selectivity with respect to olefin was over 99%, with no detectable amount of propylene glycol and less than 1% of 2-methoxy-1-propanol and 1-methoxy-2-propanol being produced.
[Compound]
Name
glass-lined
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
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reactant
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16 mL
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reactant
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25 mL
Type
reactant
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Quantity
0.73 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Continuing, using these immobilized beads as catalyst, 400 ml of distilled water equal to 20 times the weight of tartary buckwheat curd were added as reaction solvent. After making the temperature of the distilled water 35° C. using a constant-temperature shaking culturing vessel, 201 mg of ±-1-phenylethanol were added as substrate after which the conditions of the culturing vessel were set to 55 rpm and substrate conversion was performed for 8 days. (S)-1-phenylethanol was obtained at a conversion rate of 50%, optical purity of 95% e.e. and yield of 42% by going through the fourth and fifth steps under similar conditions as used with green pea protein. The yield of the formed acetophenone was 51% (102 mg).
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0 (± 1) mol
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400 mL
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Synthesis routes and methods III

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-phenylethanol (201 mg) requires 6 days by going through bioconversion to acetophenone accompanying sterically selective oxidation of (R)-1-phenylethanol to obtain 122 mg of (S)-1-phenylethanol at a yield of 61%. Optical purity was obtained at 98% e.e.
Quantity
201 mg
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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